1-(benzenesulfonyl)-1H-indol-2-ol
Description
1-(Benzenesulfonyl)-1H-indol-2-ol (CAS: 1881327-89-4) is an indole derivative featuring a benzenesulfonyl group at the 1-position and a hydroxyl group at the 2-position of the indole scaffold. Its molecular formula is C₁₄H₁₁NO₃S, with a molecular weight of 273.31 g/mol . The compound is commercially available at 98% purity and is primarily used in research settings, particularly in medicinal chemistry for the development of enzyme inhibitors, such as transglutaminase 2 (TG2) inhibitors .
Properties
IUPAC Name |
1-(benzenesulfonyl)indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14-10-11-6-4-5-9-13(11)15(14)19(17,18)12-7-2-1-3-8-12/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGPHCWNEQVHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-1H-indol-2-ol typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 1-(benzenesulfonyl)-1H-indol-2-ol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-1H-indol-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mild oxidants like PhIO or BI-OH are used under controlled conditions to achieve high yields.
Reduction: NaBH4 is commonly used in reduction reactions under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
1-(Benzenesulfonyl)-1H-indol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-1H-indol-2-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues, their substituents, and physicochemical
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